4-Trifluoromethylphenylglyoxal hydrate 4-Trifluoromethylphenylglyoxal hydrate
Brand Name: Vulcanchem
CAS No.: 101906-05-2
VCID: VC20750199
InChI: InChI=1S/C9H5F3O2.H2O/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;/h1-5H;1H2
SMILES: C1=CC(=CC=C1C(=O)C=O)C(F)(F)F.O
Molecular Formula: C9H7F3O3
Molecular Weight: 220.14 g/mol

4-Trifluoromethylphenylglyoxal hydrate

CAS No.: 101906-05-2

Cat. No.: VC20750199

Molecular Formula: C9H7F3O3

Molecular Weight: 220.14 g/mol

* For research use only. Not for human or veterinary use.

4-Trifluoromethylphenylglyoxal hydrate - 101906-05-2

Specification

CAS No. 101906-05-2
Molecular Formula C9H7F3O3
Molecular Weight 220.14 g/mol
IUPAC Name 2-oxo-2-[4-(trifluoromethyl)phenyl]acetaldehyde;hydrate
Standard InChI InChI=1S/C9H5F3O2.H2O/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;/h1-5H;1H2
Standard InChI Key XFHIKQUDYLBELB-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)C=O)C(F)(F)F.O
Canonical SMILES C1=CC(=CC=C1C(=O)C=O)C(F)(F)F.O

Introduction

4-Trifluoromethylphenylglyoxal hydrate is a fluorinated organic compound with applications in synthetic chemistry and pharmaceutical research. Below is a structured analysis of its properties, synthesis, and research findings, compiled from peer-reviewed data and reputable chemical databases.

Key Structural Characteristics:

  • A phenyl ring substituted with a trifluoromethyl (-CF₃) group at the para position.

  • A glyoxal (α-ketoaldehyde) functional group.

  • Hydrate form includes one water molecule associated with the crystal lattice .

Physical and Chemical Properties

PropertyValueSource
Melting Point83–85°C (anhydrous) Thermo Fisher
Purity98% (dry weight basis) Supplier data
AppearanceCrystalline solid Cymitquimica
SolubilityReacts in acetic acid Research study

The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, influencing reactivity in nucleophilic additions and condensations .

Synthesis and Reactivity

Primary Synthetic Route:

4-Trifluoromethylphenylglyoxal hydrate is typically synthesized via oxidation of 4-trifluoromethylacetophenone derivatives or through glyoxalation reactions .

Key Reaction Example:

In acetic acid, it reacts with N-methoxy-N’-arylureas to form 3-alkoxy-5-aryl-4,5-dihydroxy-1-phenylimidazolidin-2-ones (hydantoin derivatives) under mild conditions (26°C, 99 hours) .

Reaction Conditions:

  • Solvent: Acetic acid

  • Temperature: 26°C

  • Time: 99 hours
    Products:

  • cis-4,5-Dihydroxyimidazolidinones (major)

  • trans-4,5-Dihydroxyimidazolidinones (minor)

Applications in Research

Pharmaceutical Intermediates:

  • Serves as a precursor for fluorinated hydantoins, which are explored for antimicrobial and anticonvulsant properties .

Organic Synthesis:

  • Electrophilic carbonyl groups enable use in:

    • Kondrat’ev reactions (formation of heterocycles) .

    • Cross-coupling reactions for fluorinated aromatic systems .

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